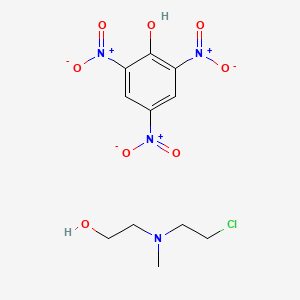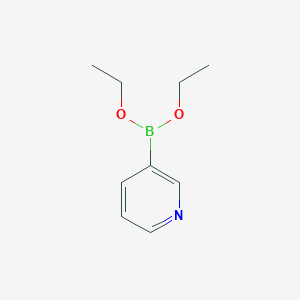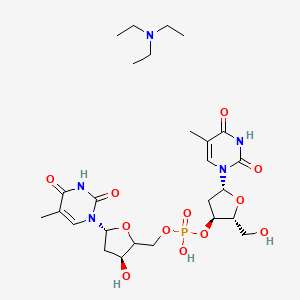
Thymidylyl-3'-5'-thymidine Triethyl Amine Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidylyl-3’-5’-thymidine Triethyl Amine Salt is a chemical compound with the molecular formula C20H27N4O12P.xC6H15N. It is a derivative of thymidylyl-3’-5’-thymidine, a dinucleotide consisting of two thymidine molecules linked by a phosphate group. This compound is often used in biochemical and molecular biology research due to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidylyl-3’-5’-thymidine Triethyl Amine Salt typically involves the phosphorylation of thymidine followed by the coupling of two thymidine molecules. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The triethyl amine salt form is obtained by neutralizing the phosphate groups with triethyl amine.
Industrial Production Methods
Industrial production of Thymidylyl-3’-5’-thymidine Triethyl Amine Salt involves large-scale synthesis using automated equipment to ensure high purity and yield. The process includes the purification of the final product through techniques such as chromatography and crystallization to remove any impurities.
化学反応の分析
Types of Reactions
Thymidylyl-3’-5’-thymidine Triethyl Amine Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The phosphate groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of thymidine derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
Thymidylyl-3’-5’-thymidine Triethyl Amine Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex nucleotides and nucleic acids.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of diagnostic reagents and molecular biology kits.
作用機序
The mechanism of action of Thymidylyl-3’-5’-thymidine Triethyl Amine Salt involves its incorporation into nucleic acids. The compound can interact with enzymes involved in DNA replication and repair, affecting the synthesis and stability of DNA. The molecular targets include DNA polymerases and other proteins involved in nucleic acid metabolism.
類似化合物との比較
Similar Compounds
Thymidylyl-3’-5’-thymidine Ammonium Salt: Similar in structure but with ammonium instead of triethyl amine.
Thymidylyl-3’-5’-thymidylyl-3’-5’-thymidine: A longer chain dinucleotide with additional thymidine units.
Uniqueness
Thymidylyl-3’-5’-thymidine Triethyl Amine Salt is unique due to its specific triethyl amine salt form, which can influence its solubility and reactivity. This makes it particularly useful in certain biochemical applications where these properties are advantageous.
特性
分子式 |
C26H42N5O12P |
|---|---|
分子量 |
647.6 g/mol |
IUPAC名 |
N,N-diethylethanamine;[(3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H27N4O12P.C6H15N/c1-9-5-23(19(29)21-17(9)27)15-3-11(26)14(35-15)8-33-37(31,32)36-12-4-16(34-13(12)7-25)24-6-10(2)18(28)22-20(24)30;1-4-7(5-2)6-3/h5-6,11-16,25-26H,3-4,7-8H2,1-2H3,(H,31,32)(H,21,27,29)(H,22,28,30);4-6H2,1-3H3/t11-,12-,13+,14?,15+,16+;/m0./s1 |
InChIキー |
WESVPCPHCNPXQY-HOXVELFZSA-N |
異性体SMILES |
CCN(CC)CC.CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OCC3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)C)O |
正規SMILES |
CCN(CC)CC.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3CO)N4C=C(C(=O)NC4=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


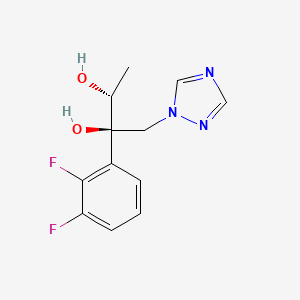
![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-ol](/img/structure/B13859990.png)

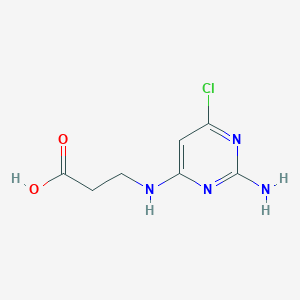
![3-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13860012.png)
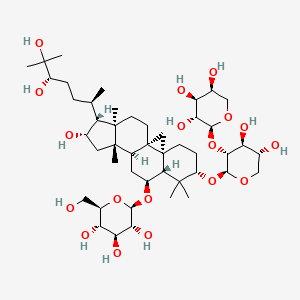


![(3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B13860030.png)
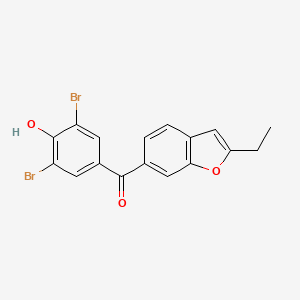
![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B13860036.png)
![3-(2-phenylethyl)-1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B13860037.png)
